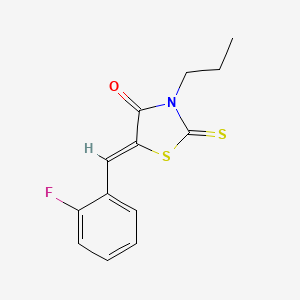

5-(2-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "5-(2-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one" and its derivatives often involves Knoevenagel condensation reactions and other specific synthetic pathways designed to introduce the desired functional groups and structural configurations. For example, synthesis approaches have been developed for a range of thiazolidinone derivatives, showcasing the versatility and adaptability of synthetic methodologies to obtain these compounds with high purity and yield (Popov-Pergal et al., 2010).

Molecular Structure Analysis

Molecular structure analyses of thiazolidinone derivatives, including "5-(2-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one," reveal interesting features such as wide C-C-C angles at the methine C atom linking the two rings and specific hydrogen bonding patterns. These structures are often stabilized by hydrogen bonds, aromatic π-π stacking interactions, and dipolar carbonyl-carbonyl interactions, contributing to their solid-state arrangement and properties (Delgado et al., 2006).

Chemical Reactions and Properties

The chemical behavior of "5-(2-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one" is influenced by its reactive sites, including the thiazolidinone ring and the fluorobenzylidene moiety. These sites participate in various chemical reactions, such as nucleophilic addition or substitution, which are pivotal in further functionalizing the molecule or altering its chemical properties for specific applications.

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystalline structure, are directly related to their molecular configuration and intermolecular interactions. These properties are crucial for determining the compound's suitability for different applications, including its behavior in biological systems or as part of material science applications.

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, nucleophiles, and electrophiles, define the compound's versatility in chemical synthesis and its potential as a building block for more complex molecules. The presence of the thioxo and thiazolidinone functionalities enhances its reactivity, making it a valuable compound for organic synthesis and medicinal chemistry research.

References

- (Popov-Pergal et al., 2010): Popov-Pergal, K., Poleti, D., Rančič, M. P., Meden, A., & Pergal, M. (2010). Synthesis and structure of new 5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones. Journal of Heterocyclic Chemistry, 47, 224-228.

- (Delgado et al., 2006): Delgado, P., Quiroga, J., de la Torre, J. M., Cobo, J., Low, J. N., & Glidewell, C. (2006). Three substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers that can be effectively isolated or linked into chains either by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions. Acta Crystallographica Section C: Crystal Structure Communications, 62 Pt 7, o382-5.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

This compound is a part of a broader category of thiazolidinone derivatives that have been synthesized and evaluated for their anticancer properties. Studies have highlighted its role in the design of new molecules with potential anticancer activities, exploring its effectiveness across different cancer cell lines. The compound has been involved in studies evaluating its anticancer properties, particularly through the synthesis of novel derivatives aimed at improving anticancer activity. For instance, derivatives of thiazolidinone, including the specified compound, have shown promising results against human cancer cell lines, suggesting a potential for therapeutic applications in oncology (Szychowski et al., 2019).

Molecular Structure and Supramolecular Assembly

Research into the molecular structure of this compound and its isomers has revealed insights into its chemical behavior and interactions. Studies have detailed how paired N-H...O hydrogen bonds link molecules into centrosymmetric dimers, which are further connected into chains by aromatic π-π stacking or dipolar carbonyl-carbonyl interactions. This detailed structural analysis is crucial for understanding the compound's potential in forming supramolecular assemblies, which could have implications in material science and nanotechnology (Delgado et al., 2006).

Synthesis Techniques and Chemical Analysis

The compound has been a focal point in studies exploring new synthesis techniques, including microwave-assisted synthesis, to develop libraries of thiazolidinone derivatives with controlled stereochemistry. These techniques are aimed at enhancing the efficiency and yield of pharmaceutical compounds. Notably, the synthesis of this compound and its derivatives under green chemistry principles, using natural catalysts like lemon juice, emphasizes the shift towards more sustainable and eco-friendly chemical synthesis methods (Sachdeva et al., 2013).

Pharmacological Exploration

Beyond anticancer activities, the compound's derivatives have been investigated for their analgesic properties, showcasing the versatility of thiazolidinone derivatives in addressing a range of pharmacological needs. The exploration of these compounds in pharmacology extends to their potential antibacterial activities, highlighting the broad spectrum of therapeutic applications that these molecules could offer (Trotsko et al., 2018).

Eigenschaften

IUPAC Name |

(5Z)-5-[(2-fluorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNBNPJXCBXLJF-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)

![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)

![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)